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Introduction
Tinengotinib (also known as TT-00420) is a potent, orally available, spectrum-selective small-

molecule inhibitor of multiple kinases.[1][2] It primarily targets Aurora A and Aurora B kinases,

Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor

Receptors (VEGFRs), and Janus Kinases (JAK1/2).[1][3] By concurrently inhibiting these key

signaling pathways, Tinengotinib disrupts essential cellular processes in cancer cells,

including proliferation, angiogenesis, and immune responses.[3][4] These application notes

provide detailed protocols for in vitro studies using Tinengotinib in cancer cell culture.
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Target Kinase IC50 (nM)

Aurora A 1.2[1]

Aurora B 3.3[1]

FGFR1 2.3[5]

FGFR2 1.5[5]

FGFR3 3.5[5]

VEGFR1 2.4[5]

KDR (VEGFR2) 2.5[5]

VEGFR3 0.93[5]

JAK1 15[5]

JAK2 0.75[5]

CSF1R 7.0[5]

Table 2: Cellular IC50 Values of Tinengotinib in Selected
Cancer Cell Lines
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Cell Line Cancer Type Incubation Time IC50 (nM)

HCC1806
Triple-Negative Breast

Cancer (TNBC)
72 hours

Value not explicitly

stated, but potent

inhibition observed[6]

MDA-MB-231
Triple-Negative Breast

Cancer (TNBC)
72 hours

Value not explicitly

stated, but potent

inhibition observed[6]

MDA-MB-468
Triple-Negative Breast

Cancer (TNBC)
72 hours

Concentration-

dependent inhibition

observed[7]

NOZ Gallbladder Cancer 72 hours

Concentration-

dependent inhibition

observed[7]

GBC-SD Gallbladder Cancer 72 hours

Concentration-

dependent inhibition

observed[7]

KATO III Gastric Carcinoma Not Specified
Used for pFGFR2

inhibition assay[8]

Note: IC50 values can vary between experiments and laboratories due to differences in assay

conditions (e.g., cell density, serum concentration, assay duration). Researchers are

encouraged to determine the IC50 for their specific cell lines and experimental setup.

Experimental Protocols
Preparation of Tinengotinib Stock Solution

Reconstitution: Tinengotinib is typically supplied as a solid. To prepare a stock solution,

dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration

of 10 mM.[1][7]

Example Calculation: For a 10 mM stock solution of Tinengotinib (Molecular Weight:

394.86 g/mol ), dissolve 3.95 mg in 1 mL of DMSO.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-

term storage (up to 6 months).[7] When ready to use, thaw an aliquot at room temperature

and dilute to the desired final concentration in cell culture medium.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically

≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of Tinengotinib on cancer cell

viability.

Cell Seeding:

Harvest and count cells from a sub-confluent culture.

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000

cells/well, depending on the cell line's growth rate).

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

Compound Treatment:

Prepare serial dilutions of Tinengotinib in fresh cell culture medium. A typical

concentration range to test would be 0.1 nM to 10 µM.[7]

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of Tinengotinib. Include a vehicle control (medium with the same

concentration of DMSO as the highest Tinengotinib concentration).

Incubate the plate for the desired treatment duration (e.g., 72 hours).[6][7]

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile PBS.
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Add 10 µL of the MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into

formazan crystals.

Solubilization and Measurement:

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

Gently pipette to dissolve the formazan crystals.

Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (from wells with medium only).

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the log of Tinengotinib concentration and

determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Inhibition
This protocol allows for the detection of changes in protein phosphorylation and expression

levels in key signaling pathways affected by Tinengotinib.

Cell Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of Tinengotinib for a specified duration (e.g.,

24 hours).[6]

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell

debris.
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Determine the protein concentration of the supernatant using a BCA protein assay.

SDS-PAGE and Protein Transfer:

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by size on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

Recommended targets include phospho-Aurora A/B, total Aurora A/B, phospho-FGFR,

total FGFR, phospho-STAT3, total STAT3, and downstream effectors like phospho-Histone

H3.[6]

Wash the membrane three times with TBST for 10 minutes each.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again as in the previous step.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize with an imaging system.

Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay assesses the anti-angiogenic potential of Tinengotinib by measuring its effect on

the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
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Plate Coating:

Thaw Matrigel or a similar basement membrane matrix on ice.

Coat the wells of a 96-well plate with 50 µL of Matrigel per well.

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

Cell Seeding and Treatment:

Harvest HUVECs and resuspend them in a small volume of endothelial cell growth

medium.

Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well.[9]

Immediately add Tinengotinib at various concentrations (e.g., 1 µM) or a vehicle control

to the wells.[7]

Incubation and Visualization:

Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.[9]

Monitor the formation of tube-like structures using an inverted microscope.

Capture images of the tube networks for quantification.

Quantification:

Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the

Angiogenesis Analyzer plugin).

Quantify parameters such as the total tube length, number of junctions, and number of

branches.

Compare the results from Tinengotinib-treated wells to the vehicle control to determine

the extent of angiogenesis inhibition.
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Caption: Tinengotinib's multi-targeted mechanism of action.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b10827977?utm_src=pdf-body-img
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experimental Assays

Data Analysis

Start: Cancer Cell Line Culture

Prepare 10 mM Tinengotinib
Stock Solution in DMSO Seed Cells in Multi-well Plates

Prepare Serial Dilutions
in Culture Medium

Treat Cells (e.g., 72h) Treat Cells (e.g., 24h)Treat HUVECs (e.g., 6-18h)

Cell Viability Assay
(e.g., MTT) Western Blot AnalysisHUVEC Tube Formation Assay

Calculate IC50 Analyze Protein Expression
& PhosphorylationQuantify Tube Formation

Click to download full resolution via product page

Caption: General workflow for in vitro cell-based assays with Tinengotinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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